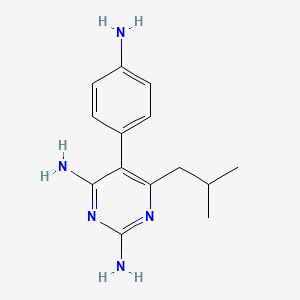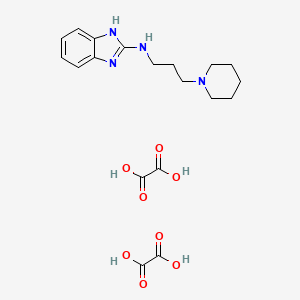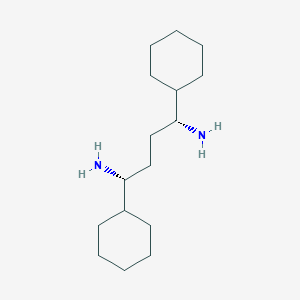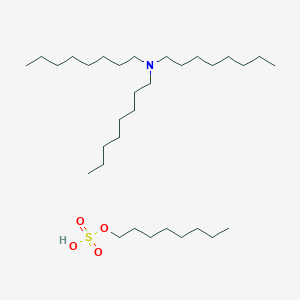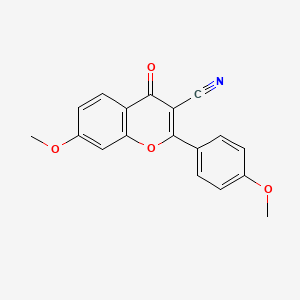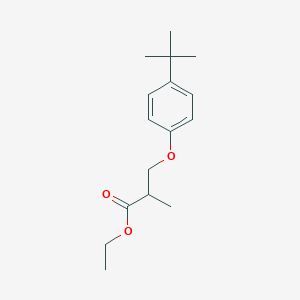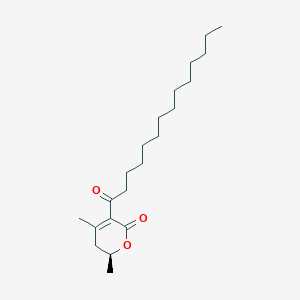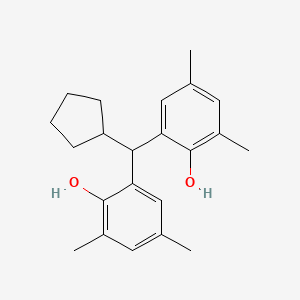
2,2'-(Cyclopentylmethylene)bis(4,6-dimethylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Cyclopentylmethylene)bis(4,6-dimethylphenol) is a phenolic compound characterized by the presence of two phenol groups connected by a cyclopentylmethylene bridge. This compound is known for its antioxidant properties and is commonly used in various industrial applications to enhance the stability and longevity of materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Cyclopentylmethylene)bis(4,6-dimethylphenol) typically involves the condensation of 4,6-dimethylphenol with cyclopentanone in the presence of an acid catalyst. The reaction proceeds through the formation of a methylene bridge, linking the two phenol groups via the cyclopentyl moiety. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 2,2’-(Cyclopentylmethylene)bis(4,6-dimethylphenol) is carried out in large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This process ensures high efficiency and yield. The use of continuous flow reactors can further enhance the production efficiency by maintaining optimal reaction conditions throughout the process .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Cyclopentylmethylene)bis(4,6-dimethylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under the influence of strong oxidizing agents.
Reduction: The compound can be reduced to form hydroquinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
2,2’-(Cyclopentylmethylene)bis(4,6-dimethylphenol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in pharmaceuticals as an antioxidant agent.
Industry: Widely used in the rubber and plastic industries to enhance the oxidation stability of materials.
Wirkmechanismus
The antioxidant properties of 2,2’-(Cyclopentylmethylene)bis(4,6-dimethylphenol) are attributed to its ability to donate hydrogen atoms from the phenolic groups, neutralizing free radicals and preventing oxidative damage. The compound interacts with free radicals, converting them into more stable, non-reactive species. This mechanism involves the stabilization of the phenoxyl radicals formed during the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Another phenolic antioxidant with similar applications in the rubber and plastic industries.
2,4-Di-tert-butylphenol: Used as a raw material for the production of antioxidants and UV absorbers.
2,2’-(Cyclohexylmethylene)bis(4,6-dimethylphenol): Similar structure but with a cyclohexyl bridge instead of a cyclopentyl bridge.
Uniqueness
2,2’-(Cyclopentylmethylene)bis(4,6
Eigenschaften
CAS-Nummer |
488711-42-8 |
|---|---|
Molekularformel |
C22H28O2 |
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
2-[cyclopentyl-(2-hydroxy-3,5-dimethylphenyl)methyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C22H28O2/c1-13-9-15(3)21(23)18(11-13)20(17-7-5-6-8-17)19-12-14(2)10-16(4)22(19)24/h9-12,17,20,23-24H,5-8H2,1-4H3 |
InChI-Schlüssel |
AMWQDNNXVFENSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C(C2CCCC2)C3=CC(=CC(=C3O)C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


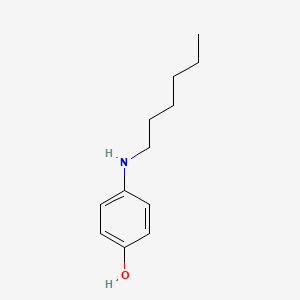
![[3-(Methylselanyl)prop-1-en-1-yl]benzene](/img/structure/B12589562.png)
![N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-4-yl)methyl]thiourea](/img/structure/B12589563.png)
![1,1',1'',1'''-{Oxybis[(4,1-phenylene)ethene-2,1,1-triyl]}tetrabenzene](/img/structure/B12589579.png)

boranyl](/img/structure/B12589583.png)
